molecular formula C8H2F3N5O2S B6078883 4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole

4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole

Cat. No.: B6078883
M. Wt: 289.20 g/mol
InChI Key: WAZITVCFWHPKBK-UHFFFAOYSA-N
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Description

4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole is a complex organic compound known for its unique structural features and significant electron-withdrawing properties. This compound belongs to the class of imidazo[4,5-e][2,1,3]benzothiadiazoles, which are notable for their applications in various fields, including organic electronics and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole typically involves multiple steps:

    Formation of the Benzothiadiazole Core: The initial step involves the synthesis of the benzothiadiazole core. This can be achieved through the cyclization of o-phenylenediamine with sulfur-containing reagents such as thionyl chloride or sulfur dichloride.

    Nitration: The benzothiadiazole core is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole can undergo reduction to form amino derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity and orientation of the substitution.

    Coupling Reactions: It can be used in Suzuki-Miyaura and Stille coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Reducing Agents: Common reducing agents like tin(II) chloride or iron powder in acidic medium are used for the reduction of the nitro group.

    Catalysts: Palladium catalysts are often employed in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives, which can be further functionalized.

    Coupled Products: Coupling reactions result in the formation of extended conjugated systems, useful in organic electronics.

Scientific Research Applications

Chemistry

In chemistry, 4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole is used as a building block for the synthesis of complex organic molecules. Its electron-withdrawing groups make it a valuable component in the design of materials with specific electronic properties.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable photophysical properties.

Mechanism of Action

The mechanism by which 4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole exerts its effects involves its interaction with electron-rich sites in target molecules. The nitro and trifluoromethyl groups enhance its ability to participate in charge-transfer interactions, which are crucial in both its electronic applications and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-2,1,3-benzothiadiazole
  • 7-(trifluoromethyl)-2,1,3-benzothiadiazole
  • 4,7-dinitro-2,1,3-benzothiadiazole

Uniqueness

Compared to its analogs, 4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole is unique due to the simultaneous presence of both nitro and trifluoromethyl groups, which significantly enhance its electron-withdrawing capability. This makes it particularly effective in applications requiring strong electron acceptors, such as in the design of high-performance electronic materials and potential pharmaceutical agents.

Properties

IUPAC Name

4-nitro-7-(trifluoromethyl)-1H-imidazo[4,5-g][2,1,3]benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F3N5O2S/c9-8(10,11)7-12-2-1-3(16(17)18)5-6(4(2)13-7)15-19-14-5/h1,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZITVCFWHPKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSNC2=C3C1=NC(=N3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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